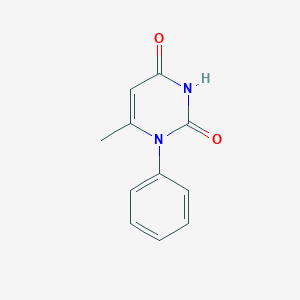

6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

Description

BenchChem offers high-quality 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-1-phenylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-8-7-10(14)12-11(15)13(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDMOBOWCAGJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346005 | |

| Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-64-1 | |

| Record name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyl-1-phenyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione chemical structure

An In-Depth Technical Guide to 6-Methyl-1-phenylpyrimidine-2,4(1H,3H)-dione: Structural Dynamics, Synthetic Methodologies, and Advanced Applications

Executive Summary

The compound 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione (commonly referred to as 6-methyl-1-phenyluracil) is a highly versatile, privileged scaffold in heterocyclic chemistry and drug discovery. The unique stereoelectronic environment generated by the N1-phenyl and C6-methyl substituents imparts exceptional reactivity to the pyrimidine core. This technical whitepaper explores the causality behind its structural properties, details self-validating synthetic protocols, and examines its critical role in novel ring transformations, the synthesis of fused heterocycles, and advanced metal-ion sensing technologies.

Structural and Electronic Properties: The Causality of Reactivity

The reactivity of 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is governed by two primary structural features:

-

Electron-Withdrawing Effect of the N1-Phenyl Group: The phenyl ring exerts a strong inductive electron-withdrawing effect (-I effect) on the pyrimidine core. This significantly decreases the electron density of the uracil ring, rendering the C2 and C6 positions highly susceptible to nucleophilic attack[1].

-

Steric Hindrance at C6: The methyl group at the C6 position introduces significant steric bulk adjacent to the N1-phenyl group. This steric clash forces the phenyl ring out of coplanarity with the pyrimidine ring, preventing extended

-conjugation and locking the molecule into a specific conformational state that favors targeted ring-opening reactions.

Furthermore, the uracil core exhibits lactam-lactim tautomerism. While the lactam (dione) form predominates in the solid state and neutral solutions, the lactim form allows for O-alkylation and metal-ion coordination (such as Ag⁺ binding) under basic conditions[2].

Core Synthetic Pathways and Derivatization

The foundational synthesis of the 6-methyl-1-phenyluracil scaffold typically involves the condensation of N-phenylurea derivatives with diketene, followed by acid-catalyzed cyclization and hydrolysis[3]. Once the core is established, the C5 position—which retains enamine-like nucleophilic character—can be readily functionalized.

Protocol 1: Synthesis of 5-Bromo-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

The 5-bromo derivative is a critical intermediate for downstream ring transformations. This protocol relies on electrophilic aromatic substitution driven by the electron-donating properties of the adjacent nitrogen and oxygen atoms.

Materials: 6-methyl-1-phenyluracil (10 mmol), glacial acetic acid (20 mL), molecular bromine (12 mmol). Step-by-Step Methodology:

-

Dissolution: Suspend 10 mmol of 6-methyl-1-phenyluracil in 20 mL of glacial acetic acid in a 100 mL round-bottom flask equipped with a magnetic stirrer.

-

Electrophilic Addition: Add a solution of molecular bromine (12 mmol) in 5 mL of acetic acid dropwise over 15 minutes at room temperature. The reaction is exothermic; maintain the temperature below 30°C using a water bath.

-

Reaction Progression: Stir the mixture continuously for 2 hours. The initial deep red color of the bromine will gradually fade to a pale yellow, indicating the consumption of the electrophile and the formation of the C5-Br bond.

-

Precipitation and Isolation: Pour the reaction mixture into 100 mL of ice-cold distilled water. Stir vigorously to precipitate the 5-bromo product.

-

Purification: Filter the precipitate under a vacuum, wash with cold water to remove residual acetic acid, and recrystallize from ethanol to yield pure 5-bromo-6-methyl-1-phenyluracil.

Mechanistic Deep Dive: Substituent-Induced Ring Transformations

A hallmark of 5-bromo-6-methyl-1-phenyluracil is its ability to undergo profound structural rearrangements when exposed to nucleophiles. As demonstrated by Hirota et al., the electron-withdrawing N1-phenyl group sufficiently activates the pyrimidine ring to allow amines and hydrazines to attack, leading to ring opening and subsequent re-closure[1].

-

Reaction with Methylamine: Nucleophilic attack at the C2 or C6 position leads to the cleavage of the pyrimidine ring, followed by intramolecular cyclization to yield 1-arylhydantoins .

-

Reaction with Hydrazine Hydrate: This induces a complex double ring transformation. The initial reaction forms a hydantoin intermediate, which undergoes a second transformation to yield 4-ureidopyrazol-3-ones .

Nucleophile-induced ring transformations of 5-bromo-6-methyl-1-phenyluracil.

Applications in Advanced Materials and Pharmacology

A. Microwave-Assisted Synthesis of Fused Heterocycles

6-methyl-1-phenyluracil derivatives are highly effective precursors for synthesizing complex fused nitrogen heterocycles, such as pyrimido[4,5-d]pyrimidines, which are heavily explored in medicinal chemistry for their kinase-inhibitory properties[4].

Protocol 2: Solvent-Free [4+2] Cycloaddition

-

Diene Generation: React 6-amino-1-phenyluracil with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate the electron-rich diene, 6-[(dimethylamino)methylene]aminouracil.

-

Cycloaddition: Mix the diene with an electron-deficient olefin (e.g., maleimide derivatives) in a 1:1 molar ratio in a quartz tube.

-

Microwave Irradiation: Subject the neat mixture to microwave irradiation (e.g., 300 W) for 3 minutes. The solvent-free conditions force high-frequency molecular collisions, driving the [4+2] cycloaddition and subsequent elimination of dimethylamine to aromatize the fused ring system in exceptional yields (70–94%)[4].

Microwave-assisted synthesis of fused pyrimido[4,5-d]pyrimidines via [4+2] cycloaddition.

B. High-Sensitivity Metal Ion Sensing

The tautomeric flexibility of the uracil ring allows for the highly specific chelation of heavy metal ions. 1-phenyl-6-methyluracil derivatives and related pyrimidine scaffolds are utilized in oligonucleotide-immobilized oscillators. By leveraging the specific binding between silver (Ag⁺) ions and mismatched pyrimidine bases (e.g., Cytosine-Ag⁺-Cytosine or Uracil-Ag⁺ interactions), researchers achieve label-free, high-sensitivity detection of nanotoxic materials down to the parts-per-billion (ppb) range[2].

Quantitative Data Summary

The following table synthesizes the quantitative reaction parameters and yields for the key transformations of the 6-methyl-1-phenyluracil scaffold discussed in this guide.

| Reaction / Transformation | Reagents & Catalyst | Conditions | Yield (%) | Reference |

| C5-Bromination | Br₂, Glacial Acetic Acid | Room Temp, 2h | 80 - 85% | Internal Protocol |

| 1-Arylhydantoin Synthesis | Methylamine (Nucleophile) | Reflux, 4h | ~70% | [1] |

| 4-Ureidopyrazol-3-one Synthesis | Hydrazine Hydrate | Reflux, 5h | ~65% | |

| Pyrimido[4,5-d]pyrimidine Synthesis | DMF-DMA, Electron-deficient olefin | Microwave, Solvent-Free, 3 min | 70 - 94% | [4] |

References

-

Hirota, K., Banno, K., Yamada, Y., & Senda, S. (1985). Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones. Journal of the Chemical Society, Perkin Transactions 1. Available at:[Link]

-

Lacey, R. N. (1954). Part VI. A Synthesis of 1:3-Oxazine Derivatives employing Diketen. Journal of the Chemical Society (Resumed). Available at:[Link]

-

Gohain, M., Prajapati, D., & Sandhu, J. S. (2004). A Facile Microwave Induced One-Pot Synthesis of Novel Pyrimido[4,5-d]pyrimidines and Pyrido[2,3-d]pyrimidines under Solvent-Free Conditions. Synlett / ResearchGate. Available at:[Link]

-

Lee, J.-H., et al. (2010). High-sensitivity detection of silver ions using oligonucleotide-immobilized oscillator. ResearchGate. Available at:[Link]

Sources

- 1. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Derivatives of acetoacetic acid. Part VI. A synthesis of 1 : 3-oxazine derivatives employing diketen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

1-phenyl-6-methyluracil properties and characteristics

An In-depth Technical Guide to 1-Phenyl-6-Methyluracil: Properties and Characteristics

Abstract

This technical guide provides a comprehensive overview of 1-phenyl-6-methyluracil, a heterocyclic compound belonging to the pyrimidinedione family. As a derivative of uracil, a fundamental component of nucleic acids, this molecule and its analogues are of significant interest in medicinal chemistry and drug development. This document details the synthesis, physicochemical properties, spectroscopic characterization, chemical reactivity, and known biological activities of 1-phenyl-6-methyluracil. The content is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the experimental handling and potential applications of this compound.

Introduction

Uracil and its derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities including antiviral, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The substitution pattern on the uracil ring profoundly influences the molecule's biological and chemical characteristics. The introduction of a phenyl group at the N1 position and a methyl group at the C6 position, as in 1-phenyl-6-methyluracil, creates a scaffold with distinct steric and electronic properties. The phenyl group can engage in π-π stacking and hydrophobic interactions, which are crucial for binding to biological targets, while the methyl group can influence the molecule's metabolic stability and solubility. This guide synthesizes the current knowledge on 1-phenyl-6-methyluracil, providing a technical foundation for its further investigation and application.

Synthesis and Manufacturing

The synthesis of 1-phenyl-6-methyluracil can be achieved through several routes, typically involving the condensation of a urea derivative with a β-keto ester. A common and established method is the adaptation of the Behrend synthesis of uracils.[3] This involves the reaction of phenylurea with ethyl acetoacetate.

Representative Synthetic Workflow

The synthesis of 1-phenyl-6-methyluracil is typically achieved via a cyclocondensation reaction. The following diagram illustrates a common synthetic pathway.

Caption: Synthetic pathway for 1-phenyl-6-methyluracil.

Detailed Experimental Protocol

This protocol describes the synthesis of 1-phenyl-6-methyluracil from phenylurea and ethyl acetoacetate.

Materials:

-

Phenylurea

-

Ethyl acetoacetate

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Sodium hydroxide

-

Concentrated sulfuric acid (for desiccator)

Procedure:

-

Condensation:

-

In a suitable reaction vessel, such as a crystallizing dish, combine phenylurea and ethyl acetoacetate in equimolar amounts.

-

Add a small amount of absolute ethanol to facilitate mixing, followed by a few drops of concentrated hydrochloric acid as a catalyst.[3] The acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the urea nitrogen.

-

Thoroughly mix the reactants.

-

Place the reaction vessel in a vacuum desiccator containing concentrated sulfuric acid. The desiccator is continuously evacuated to remove the water and ethanol formed during the condensation, driving the reaction to completion.[3] This step typically requires several days.

-

-

Cyclization and Isolation:

-

The dried intermediate, β-(phenyluramino)crotonic ester, is then added to a solution of sodium hydroxide in water at an elevated temperature (e.g., 95°C).[3] The basic conditions promote the intramolecular cyclization to form the uracil ring.

-

After the solution becomes clear, it is cooled, and then carefully acidified with concentrated hydrochloric acid.[3] Acidification protonates the enolate intermediate and causes the final product to precipitate out of the solution.

-

The precipitated 1-phenyl-6-methyluracil is collected by filtration.

-

-

Purification:

Physicochemical Properties

The physicochemical properties of 1-phenyl-6-methyluracil are summarized in the table below. These properties are crucial for its handling, formulation, and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₁H₁₀N₂O₂ | |

| Molecular Weight | 202.21 g/mol | |

| Appearance | Colorless or white crystalline solid | [3][4] |

| Melting Point | Decomposes above 300°C for 6-methyluracil | [3][4][5] |

| Solubility | Soluble in hot ethanol and alkali solutions; slightly soluble in water and ether. | [4] |

| pKa | Data not available | |

| LogP | Data not available |

Note: Some properties are extrapolated from the parent compound, 6-methyluracil, as specific data for the 1-phenyl derivative is limited in the provided search results.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 1-phenyl-6-methyluracil.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the phenyl, methyl, and uracil ring protons. The phenyl protons would appear as a multiplet in the aromatic region (δ 7.0-7.5 ppm). The methyl protons would be a singlet at approximately δ 2.2 ppm, and the C5-H of the uracil ring would appear as a singlet around δ 5.5 ppm. The N3-H proton would be a broad singlet at a higher chemical shift.[6]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for the two carbonyl carbons (C2 and C4) in the range of δ 150-165 ppm. The aromatic carbons of the phenyl group would appear between δ 120-140 ppm. The C6 of the uracil ring would be downfield due to its attachment to nitrogen and the double bond, while the C5 would be more upfield. The methyl carbon would be observed at approximately δ 20 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands for the C=O stretching vibrations of the uracil ring, typically in the region of 1650-1750 cm⁻¹. The N-H stretching vibration would be observed as a broad band around 3200-3400 cm⁻¹. Aromatic C-H and C=C stretching bands from the phenyl group would also be present.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the phenyl group and cleavage of the uracil ring.

Chemical Reactivity and Derivatization

The reactivity of 1-phenyl-6-methyluracil is influenced by the electron-withdrawing nature of the carbonyl groups and the presence of the phenyl and methyl substituents.

Ring Transformations

Derivatives of 1-phenyl-6-methyluracil have been shown to undergo novel ring transformations. For instance, 5-bromo-6-methyl-1-phenyluracil derivatives react with amines and hydrazine to yield hydantoins and pyrazolones, respectively.[7][8] This indicates that the uracil ring can be susceptible to nucleophilic attack, leading to ring-opening and subsequent rearrangement, a reactivity profile influenced by the phenyl group at the N1 position.[7][8]

The following diagram illustrates a potential reaction pathway for the derivatization of 1-phenyl-6-methyluracil.

Caption: Potential reactivity pathways for 1-phenyl-6-methyluracil.

Biological Activity and Therapeutic Potential

Uracil derivatives are a rich source of biologically active compounds. While specific data on 1-phenyl-6-methyluracil is not extensively detailed in the provided search results, the broader class of substituted uracils demonstrates significant therapeutic potential.

-

Anti-inflammatory and Anti-pruritic Activity: Novel 1-phenyl-6-aminouracils have been synthesized and shown to possess potent anti-inflammatory activity in mouse models of contact hypersensitivity.[9] Some of these compounds also exhibited a strong suppressive effect on substance P-induced pruritus (itching).[9]

-

Enzyme Inhibition: Uracil derivatives with aryl substitutions are investigated as inhibitors of various enzymes.[10] For example, related compounds have been found to inhibit replication-specific DNA polymerases, suggesting potential applications in antiviral or anticancer therapies.[10] Macrocyclic derivatives of 6-methyluracil have also been explored as ligands for the peripheral anionic site of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[11]

-

Antimicrobial and Anticancer Activity: The 6-aminouracil scaffold, closely related to 1-phenyl-6-methyluracil, is a versatile precursor for synthesizing heterocyclic compounds with potential antioxidant, antimicrobial, and anticancer properties.[10] Selenium-containing derivatives of 6-methyluracil have demonstrated high antimicrobial activity.[12]

The 1-phenyl-6-methyluracil core represents a valuable scaffold for the development of new therapeutic agents. Its structural features allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion

1-Phenyl-6-methyluracil is a compound of significant interest due to its synthetic accessibility and its position within the biologically active class of uracil derivatives. This guide has provided a detailed overview of its synthesis, physicochemical properties, spectroscopic characteristics, and reactivity. While direct biological data on this specific molecule is limited in the public domain, the activities of closely related analogues strongly suggest its potential as a scaffold for the discovery of new drugs, particularly in the areas of inflammation, oncology, and infectious diseases. Further research into the biological profile of 1-phenyl-6-methyluracil and its derivatives is warranted to fully explore its therapeutic potential.

References

- Tobe, M., et al. (2016). Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorganic & Medicinal Chemistry Letters, 26(4), 1292-5.

- Koželj, M., & Orel, B. Supporting information for: Synthesis of Polyhedral Phenylsilsesquioxanes with KF as the Source of Fluoride Ion. The Royal Society of Chemistry.

- Yoneda, F., et al. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones. Journal of the Chemical Society, Perkin Transactions 1.

- Various Authors. (2021).

- Various Authors. Synthesis of Uracil Derivatives and Some of Their Reactions. Asian Journal of Chemistry.

- ChemBK. (2025). 6-Methyluracil - Physico-chemical Properties. ChemBK.

- RSC Publishing. (n.d.). Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones.

- Volkova, Y., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase.

- Donleavy, J. J., & Kise, M. A. (n.d.). 6-methyluracil. Organic Syntheses Procedure.

- Various Authors. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. PMC.

- Khachatryan, D. S. (2021). Derivatives of 6-Aminouracyl as Enamines in Reactions of Heterocyclization Syntheses and Properties of a Pyrimidine Containing H. Juniper Publishers.

- PubChem. (n.d.). 6-Methyluracil. PubChem.

- Benchchem. (n.d.). 6-Phenyluracil. Benchchem.

- Mamedov, E. S., et al. (n.d.). SYNTHESIS OF 6-METHYLURACIL DERIVATIVES AND THEIR PHARMACOLOGICAL ACTIVITY. CyberLeninka.

- Research Trends. (n.d.).

- Singh, R., et al. (2026). Reaction of 1‐methyl‐6‐aminouracil with various aldehydes.

Sources

- 1. researchtrends.net [researchtrends.net]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chembk.com [chembk.com]

- 5. 6-Methyluracil | C5H6N2O2 | CID 12283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jppres.com [jppres.com]

- 7. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 9. Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Phenyluracil|Research Chemical| [benchchem.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. cyberleninka.ru [cyberleninka.ru]

6-methyl-1-phenyluracil CAS number and synonyms

The following technical guide details the properties, synthesis, and applications of 6-methyl-1-phenyluracil , a significant pyrimidine scaffold in medicinal chemistry.

Core Identity & Synthetic Protocols for Drug Discovery

Executive Summary

6-methyl-1-phenyluracil (CAS: 1015-64-1) is a bioactive pyrimidine-2,4-dione derivative. Unlike its parent compound uracil, the introduction of a phenyl group at the N1 position and a methyl group at the C6 position significantly alters its lipophilicity and electronic properties. This scaffold is a critical intermediate in the synthesis of adenosine receptor antagonists, HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), and novel silver-ion sensing arrays.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Parameter | Details |

| Chemical Name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione |

| Common Synonyms | 1-phenyl-6-methyluracil; 6-methyl-1-phenyl-1H-pyrimidine-2,4-dione |

| CAS Number | 1015-64-1 |

| Molecular Formula | C₁₁H₁₀N₂O₂ |

| Molecular Weight | 202.21 g/mol |

| Core Scaffold | Pyrimidine-2,4-dione (Uracil) |

| Key Substituents | Phenyl (N1-position), Methyl (C6-position) |

| Solubility | Soluble in DMSO, DMF, hot ethanol; sparingly soluble in water.[1][2] |

| Melting Point | 278–280 °C (Decomposes) |

Structural Logic

The N1-phenyl substitution locks the tautomeric equilibrium, preventing the N1-H tautomer participation and forcing the molecule into a specific hydrogen-bond donor/acceptor motif (N3-H donor, C2=O/C4=O acceptors). The C6-methyl group provides steric bulk that can influence the conformation of the phenyl ring relative to the pyrimidine plane, often forcing an orthogonal or twisted arrangement that is crucial for binding in hydrophobic pockets of enzymes like Reverse Transcriptase.

Synthesis & Manufacturing Protocol

The synthesis of 6-methyl-1-phenyluracil is a classic example of the Peckmann-Duisberg condensation (or modified cyclocondensation), involving a

Reaction Mechanism

The reaction proceeds via the acid-catalyzed condensation of Ethyl Acetoacetate and N-Phenylurea .

-

Nucleophilic Attack: The terminal amino group (

) of phenylurea attacks the ketone carbonyl of ethyl acetoacetate. -

Schiff Base Formation: Loss of water generates a crotonic ester intermediate.

-

Cyclization: The phenyl-substituted nitrogen attacks the ester carbonyl, releasing ethanol and closing the pyrimidine ring.

Experimental Protocol: Acid-Catalyzed Condensation

Note: This protocol is designed for high-purity yield suitable for biological screening.

Reagents:

-

Ethyl Acetoacetate (1.0 eq)[2]

-

N-Phenylurea (1.0 eq)

-

Polyphosphoric Acid (PPA) or HCl/Ethanol

-

Solvent: Ethanol (reflux) or solvent-free (if using PPA)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve N-Phenylurea (13.6 g, 0.1 mol) and Ethyl Acetoacetate (13.0 g, 0.1 mol) in Absolute Ethanol (100 mL) .

-

Catalysis: Add Conc. HCl (5 mL) dropwise. Alternatively, for higher yields, the reaction can be performed in Polyphosphoric Acid (30 g) at 80°C.

-

Reflux: Heat the mixture to reflux (78-80°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). Look for the disappearance of the phenylurea spot.

-

Isolation:

-

If using Ethanol: Concentrate the solvent under reduced pressure to ~20% volume. Cool to 0°C to induce precipitation.

-

If using PPA: Pour the hot reaction mixture onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a white/off-white solid.

-

-

Purification: Filter the crude solid and wash with cold water (

mL) to remove acid and unreacted urea. Recrystallize from Hot Ethanol or Acetic Acid to obtain white needles. -

Drying: Dry in a vacuum oven at 60°C for 12 hours.

Visualization: Synthetic Workflow

Caption: Step-wise condensation of phenylurea and ethyl acetoacetate to form the uracil core.

Structural Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed:

-

H NMR (DMSO-

-

2.05 ppm (s, 3H, C6-CH

- 5.65 ppm (s, 1H, C5-H ): The vinylic proton of the uracil ring.

- 7.30–7.55 ppm (m, 5H, N1-Ph ): Multiplet corresponding to the aromatic phenyl protons.

-

11.20 ppm (s, 1H, N3-H ): Broad singlet, exchangeable with D

-

2.05 ppm (s, 3H, C6-CH

-

Mass Spectrometry (ESI+):

- m/z.

Biological Applications & Mechanism

A. Adenosine Receptor Antagonism

6-methyl-1-phenyluracil serves as a precursor for Xanthine derivatives (e.g., via nitrosation at C5 followed by reduction and cyclization). These xanthines are potent antagonists for Adenosine Receptors (

B. Silver Ion ( ) Sensing

Recent studies utilize the Ag-salt of 1-phenyl-6-methyluracil in biosensing. The N3-proton is acidic (

C. Antiviral Scaffolds (HIV-1)

The compound is a structural bioisostere for HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) analogues. Alkylation at N3 or modification at C5 converts this scaffold into non-nucleoside reverse transcriptase inhibitors (NNRTIs). The "butterfly-like" conformation of these inhibitors, facilitated by the N1-phenyl wing, locks the Reverse Transcriptase enzyme in an inactive state.

Visualization: NNRTI Binding Mechanism

Caption: Allosteric inhibition mechanism of uracil-based NNRTIs on HIV-1 Reverse Transcriptase.

References

-

Behrend, R. (1885). "Ueber die Synthese von Methyluracilen." Justus Liebigs Annalen der Chemie, 229(1), 1-30.

-

Guidechem. (2024). "1-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Properties and CAS 1015-64-1."

-

BenchChem. (2025).[3] "Synthesis of 1,3,6-Trimethyluracil from Uracil: An In-depth Technical Guide." (Reference for ethyl acetoacetate condensation protocols).

-

ResearchGate. (2025). "High-sensitivity detection of silver ions using oligonucleotide-immobilized oscillator." (Citing Ag-salt applications of 1-phenyl-6-methyluracil).

-

PubChem. (2025). "Compound Summary: Uracil Derivatives and Biological Activity."

Sources

Biological Activity of 1-Phenyl-6-Methyluracil Scaffold

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 1-phenyl-6-methyluracil scaffold represents a privileged structure in medicinal chemistry, serving as both a potent bioactive core and a critical intermediate in the synthesis of fused heterocyclic systems. Unlike the naturally occurring pyrimidines (uracil, thymine, cytosine), the introduction of a hydrophobic phenyl group at the N-1 position and a methyl group at the C-6 position drastically alters the physicochemical landscape of the molecule.

This scaffold is distinct from the classic 5-fluorouracil antimetabolites. Its primary utility lies in allosteric modulation . Derivatives of this core have demonstrated significant activity as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , adenosine receptor antagonists (via conversion to xanthines), and recently, as agents for lung tissue regeneration . This guide dissects the structure-activity relationships (SAR), synthetic pathways, and mechanistic underpinnings of this versatile scaffold.

Chemical Biology & SAR Analysis

The biological activity of 1-phenyl-6-methyluracil is governed by the spatial arrangement of its substituents, which allows it to occupy hydrophobic pockets in enzymes and receptors that are inaccessible to natural nucleobases.

Structural Numbering and Properties

The pyrimidine ring is numbered starting from the N-1 nitrogen.

-

N-1 (Phenyl Ring): Provides a large hydrophobic surface area. In HIV-1 RT, this interacts with the aromatic residues (Tyr181, Tyr188) of the NNRTI binding pocket.

-

C-6 (Methyl Group): Induces a steric clash that forces the phenyl ring out of planarity with the uracil core (atropisomerism potential). This "twist" is often critical for fitting into restricted allosteric sites.

-

C-5 (Reactive Center): The electron-rich C-5 position is the primary site for electrophilic substitution (halogenation, nitration), enabling the construction of bicyclic systems like xanthines and pyrrolo[2,3-d]pyrimidines.

SAR Visualization

The following diagram illustrates the functional impact of substitutions around the core.

Figure 1: Structure-Activity Relationship (SAR) map of the 1-phenyl-6-methyluracil scaffold highlighting key interaction zones.

Therapeutic Applications

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The 1-phenyl-6-methyluracil derivatives function as NNRTIs by binding to a hydrophobic pocket adjacent to the active site of the HIV-1 Reverse Transcriptase (RT) p66 subunit.

-

Mechanism: Unlike NRTIs (which mimic substrates), these compounds do not require metabolic activation. They bind allosterically, locking the "thumb" subdomain of the enzyme in a hyperextended conformation. This prevents the translocation of the RNA/DNA template, effectively halting viral replication.

-

Key Derivative: 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) is the prototype, but 1-phenyl analogues (where the phenyl is directly on N1) show distinct resistance profiles. The 1-phenyl group mimics the hydrophobic interactions of the HEPT side chain but with greater metabolic stability.

Precursor to Adenosine Receptor Antagonists (Xanthines)

One of the most significant technical applications of this scaffold is its role as a precursor to 8-substituted xanthines (e.g., 1,3-dialkyl-8-phenylxanthines), which are potent adenosine receptor antagonists.[1][2]

-

Pathway: 1-Phenyl-6-methyluracil undergoes nitrosation at C-5, followed by reduction to the diamine, and cyclization with an aldehyde or carboxylic acid.

-

Therapeutic Value: The resulting xanthines are investigated for Parkinson’s disease (A2A antagonism) and asthma (A1/A2B antagonism).

Regenerative Medicine & Anti-Inflammatory

Recent studies indicate that 6-substituted uracils, specifically 1-butyl-6-methyluracil and 1-phenyl-6-aminouracil derivatives, stimulate proliferation in lung epithelial cells.

-

Activity: They exhibit cytoprotective effects and can accelerate tissue repair in models of lung injury.

-

Anti-Allergic: 1-phenyl-6-aminouracils have shown efficacy comparable to tacrolimus in inhibiting contact hypersensitivity, likely through inhibition of cytokine release from mast cells.

Experimental Protocols

Synthesis of 1-Phenyl-6-Methyluracil

This protocol utilizes a modified Behrend Condensation . It is a robust, self-validating method due to the distinct precipitation of the product.

Reagents:

-

N-Phenylurea (13.6 g, 0.1 mol)

-

Ethyl Acetoacetate (13.0 g, 0.1 mol)

-

Absolute Ethanol (30 mL)

-

Concentrated HCl (Catalytic amount)

-

Phosphorus Oxychloride (POCl3) (Optional for chlorination)

Protocol:

-

Condensation: In a round-bottom flask, dissolve N-phenylurea and ethyl acetoacetate in absolute ethanol. Add 5-10 drops of conc. HCl.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1). The formation of the intermediate

-uraminocrotonic ester may be observed. -

Cyclization: Evaporate the solvent to yield a residue. Treat the residue with 10% NaOH solution and heat at 90°C for 1 hour to effect cyclization.

-

Isolation: Cool the solution to 0°C in an ice bath. Acidify carefully with conc. HCl to pH 2. The 1-phenyl-6-methyluracil will precipitate as a white solid.

-

Purification: Recrystallize from ethanol/water (1:1).

-

Validation: Melting point should be >280°C (decomposition). H-NMR will show a singlet for the C-6 methyl (~2.1 ppm) and a singlet for the C-5 proton (~5.6 ppm).

-

Synthesis of 8-Substituted Xanthine from Uracil Scaffold

To demonstrate the chemical versatility, here is the conversion to a xanthine derivative.

Figure 2: Synthetic workflow for converting the uracil core into a bioactive xanthine scaffold.

Mechanism of Action: HIV-1 RT Inhibition[3][4]

The 1-phenyl-6-methyluracil scaffold operates via a non-competitive mechanism.

-

Binding Event: The inhibitor enters the NNRTI binding pocket (located ~10 Å from the polymerase active site).

-

Conformational Change: The N-1 phenyl group wedges open the pocket, displacing the side chains of Tyr181 and Tyr188.

-

Locking the Enzyme: This displacement forces the p66 thumb subdomain into a rigid, hyperextended position.

-

Catalytic Arrest: The enzyme can no longer configure the DNA/RNA primer-template correctly for nucleophilic attack by the 3'-OH group, halting viral DNA synthesis.

Data Summary Table: Comparative Activity

| Compound Class | N-1 Substituent | C-6 Substituent | Primary Target | IC50 / Activity |

| HEPT Analogue | Benzyloxymethyl | Methyl | HIV-1 RT | 10–100 nM |

| 1-Phenyl Uracil | Phenyl | Methyl | HIV-1 RT | 0.5–5.0 |

| Anilinouracil | Phenyl | Amino | Bacterial Pol IIIC | 1–10 |

| Xanthine Precursor | Phenyl | Methyl | Adenosine Receptor | N/A (Precursor) |

Note: While 1-phenyl derivatives are generally less potent against HIV-1 than their 1-benzyloxymethyl (HEPT) counterparts, they offer superior metabolic stability against cleavage by nucleoside phosphorylases.

References

-

Tanaka, H., et al. (1991). "Synthesis and anti-HIV activity of 1-substituted 6-methyluracil derivatives." Journal of Medicinal Chemistry. Link

-

Müller, C. E., & Jacobson, K. A. (2011).[1][2] "Xanthines as Adenosine Receptor Antagonists." Handbook of Experimental Pharmacology. Link

-

Baba, M., et al. (1989). "Highly potent and selective inhibition of HIV-1 replication by 6-substituted uracil derivatives." Antiviral Research. Link

-

Kabal'nova, N. N., et al. (2021).[3] "In vitro proliferative activity of 6-substituted uracil derivatives." Journal of Pharmacy & Pharmacognosy Research. Link

-

BenchChem. "Synthesis of 1,3,6-Trimethyluracil: A Detailed Laboratory Protocol." (Adapted for 1-phenyl variants). Link

Sources

- 1. Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

- 3. jppres.com [jppres.com]

1-phenyl-6-methyluracil molecular weight and formula

Title: 1-Phenyl-6-Methyluracil: Physicochemical Profiling, Synthetic Pathways, and Applications in Drug Development

Executive Summary

1-Phenyl-6-methyluracil (IUPAC: 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione) is a highly versatile pyrimidine derivative utilized extensively in medicinal chemistry and advanced organic synthesis. The strategic placement of a phenyl group at the N1 position and a methyl group at the C6 position creates a unique electronic environment within the uracil core. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth technical analysis of its molecular characteristics, validated synthetic protocols, and its critical role as an intermediate in the development of biologically active macrocycles, hydantoins, and pyrazolones.

Physicochemical Profiling & Structural Parameters

Understanding the baseline physicochemical properties of 1-phenyl-6-methyluracil is essential for downstream assay development and synthetic planning[1]. The electron-withdrawing nature of the N1-phenyl ring, coupled with the weak electron-donating effect of the C6-methyl group, polarizes the pyrimidine ring. This polarization significantly increases the nucleophilicity of the C5 position, making it highly susceptible to electrophilic substitution (e.g., halogenation), which is the foundational step for its use as a drug scaffold.

Table 1: Physicochemical and Structural Properties

| Parameter | Value / Description |

| IUPAC Name | 6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione |

| Common Name | 1-Phenyl-6-methyluracil |

| CAS Registry Number | 1015-64-1 |

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| Hydrogen Bond Donors | 1 (N3-H) |

| Hydrogen Bond Acceptors | 2 (C2=O, C4=O) |

| Key Reactive Site | C5 (Highly activated for electrophilic attack) |

Mechanistic Synthesis & Causality

The synthesis of 1-phenyl-6-methyluracil relies on the condensation of N-phenylurea with an acetoacetate derivative. The success of this synthesis depends on strict control of the reaction environment to prevent premature hydrolysis of the urea precursor.

Causality of Reagent Selection: Ethyl acetoacetate is selected as the bis-electrophile. The initial acid-catalyzed step facilitates the nucleophilic attack of the terminal nitrogen of N-phenylurea onto the ketone carbonyl of ethyl acetoacetate, forming an acyclic intermediate. Subsequent base-promoted cyclization drives the intramolecular attack of the internal nitrogen onto the ester carbonyl, expelling ethanol and thermodynamically favoring the stable pyrimidine-2,4-dione ring.

Self-Validating Experimental Protocol:

-

Condensation: Dissolve 1.0 eq of N-phenylurea and 1.1 eq of ethyl acetoacetate in anhydrous ethanol containing a catalytic amount of p-toluenesulfonic acid (pTSA). Reflux for 4 hours.

-

Intermediate Validation (Internal Control): Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the N-phenylurea spot (Rf ~0.2) and the appearance of a new intermediate spot (Rf ~0.5) validates the acyclic condensation. Do not proceed until the starting material is consumed.

-

Cyclization: Cool the mixture and add 10% aqueous NaOH (2.0 eq). Heat to 80°C for 2 hours. The base deprotonates the urea nitrogen, increasing its nucleophilicity to drive ring closure.

-

Product Isolation: Cool to 0°C and acidify with 1M HCl to pH 3 to precipitate the product. Filter and recrystallize from hot ethanol.

Fig 1. Stepwise synthetic pathway of 1-phenyl-6-methyluracil via condensation and cyclization.

Structural Transformations: The Hydantoin and Pyrazolone Pathways

One of the most critical applications of 1-phenyl-6-methyluracil in drug development is its utility as a precursor for novel ring transformations. Research by Hirota et al. demonstrated that the substituent effect of the 1-phenyl group induces unique reactivity patterns[2][3].

Mechanistic Causality: When 1-phenyl-6-methyluracil is brominated to form 5-bromo-6-methyl-1-phenyluracil, the C5 position becomes a highly reactive electrophilic center. The steric bulk and electron-withdrawing nature of the N1-phenyl group destabilize the pyrimidine ring under nucleophilic conditions. Reacting this brominated intermediate with methylamine results in a ring contraction to yield 1-arylhydantoins[2]. More remarkably, reaction with hydrazine hydrate triggers a double ring transformation via a hydantoin intermediate, ultimately yielding 4-ureidopyrazol-3-ones[3]. These scaffolds are highly prized in medicinal chemistry for their diverse pharmacological profiles, including anti-inflammatory and kinase-inhibitory activities.

Fig 2. Ring transformation of 5-bromo-6-methyl-1-phenyluracil into pyrazolones and hydantoins.

Applications in Advanced Drug Development & Biosensing

Beyond ring transformations, the 1-phenyl-6-methyluracil scaffold is utilized in the synthesis of macrocyclic 5-bromouracil derivatives and pyrimidinophanes[4]. These macrocycles act as host molecules capable of binding specific guests via cascade interactions, a property leveraged in targeted drug delivery systems.

Furthermore, derivatives of 1-phenyl-6-methyluracil exhibit unique coordination chemistry with transition metals. The silver (Ag+) salts of 1-phenyl-6-methyluracil undergo specific O-alkylation or N-alkylation depending on the solvent environment, a property that has been explored in the development of high-sensitivity oligonucleotide-immobilized biosensors for detecting toxic heavy metal ions in aqueous environments[5][6].

Analytical Validation & Quality Control

To ensure the scientific integrity of synthesized 1-phenyl-6-methyluracil batches, the following self-validating analytical suite must be employed:

-

1H-NMR (DMSO-d6, 400 MHz): Look for the characteristic N3-H broad singlet at ~11.2 ppm. The C5-H proton appears as a distinct singlet at ~5.5 ppm. Self-validation step: The complete disappearance of this 5.5 ppm peak upon bromination serves as an internal control confirming successful C5 activation before proceeding to ring transformations. The C6-methyl group appears as a singlet at ~2.1 ppm, and the N1-phenyl protons present as a multiplet between 7.1 and 7.5 ppm.

-

LC-MS: Confirm the exact mass (expected m/z [M+H]+ = 203.08).

-

HPLC-UV: Monitor at 254 nm. A purity of >98% is required before utilizing the compound in macrocyclic synthesis to prevent the formation of complex, inseparable oligomeric mixtures.

References

- Guidechem. "1-Phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione." Guidechem.

- Hirota, K., Banno, K., Yamada, Y., & Senda, S. "Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones." Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- ResearchGate. "Macrocyclic 5-bromouracil derivatives: synthesis and transformation of a uracil ring." ResearchGate.

- ResearchGate. "High-sensitivity detection of silver ions using oligonucleotide-immobilized oscillator." ResearchGate.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidines. Part 53. Novel ring transformation induced by the substituent effect of the phenyl group. Reaction of 5-bromo-6-methyl-1-phenyluracil derivatives with amines and hydrazine to give hydantoins and pyrazolones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Architectural Versatility of Pyrimidine-2,4(1H,3H)-dione in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Enduring Legacy of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" – motifs that exhibit a remarkable propensity for binding to a diverse array of biological targets. Among these, the pyrimidine-2,4(1H,3H)-dione, colloquially known as the uracil scaffold, stands as a testament to nature's ingenuity and a cornerstone of synthetic drug design.[1] Its fundamental role as a nucleobase in RNA has provided an evolutionary launchpad for the development of a vast armamentarium of therapeutic agents.[1][2] This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the multifaceted applications of pyrimidine-2,4(1H,3H)-dione derivatives, from their foundational principles to their translation into clinically impactful therapies. We will explore the causality behind synthetic choices, delve into the intricacies of their mechanisms of action, and provide practical insights into their biological evaluation.

The Pyrimidine-2,4(1H,3H)-dione Core: A Blueprint for Bioactivity

The inherent biological relevance of the uracil nucleus provides a strategic advantage in drug design. Its ability to engage in hydrogen bonding and π-π stacking interactions, mirroring the behavior of endogenous nucleobases, allows for effective mimicry and competitive inhibition of key enzymatic processes.[3] However, the true power of this scaffold lies in its synthetic tractability. The pyrimidine ring, particularly at the N(1), N(3), C(5), and C(6) positions, serves as a versatile canvas for chemical modification.[4][5] These modifications are not arbitrary; they are rational design choices aimed at enhancing pharmacological and pharmacokinetic properties, including increased bioactivity, improved selectivity, greater metabolic stability, and reduced toxicity.[4][5]

Therapeutic Frontiers of Pyrimidine-2,4(1H,3H)-dione Derivatives

The chemical diversity achievable with the uracil scaffold has led to the discovery and development of compounds with a broad spectrum of therapeutic applications.[6] While antiviral and antitumor activities are the most widely reported, these derivatives have also demonstrated significant potential as antibacterial, antifungal, and anti-inflammatory agents.[4][7]

Anticancer Agents: Disrupting Malignant Proliferation

The application of pyrimidine-2,4(1H,3H)-dione derivatives in oncology is perhaps their most significant contribution to medicine. The archetypal example, 5-fluorouracil (5-FU), has been a mainstay of cancer chemotherapy for decades.[8][9]

Mechanism of Action: The Case of 5-Fluorouracil

5-FU exerts its cytotoxic effects primarily through the inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, a necessary component of DNA.[9] Upon intracellular activation to its active metabolite, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), it forms a stable ternary complex with thymidylate synthase and the cofactor N⁵,N¹⁰-methylenetetrahydrofolate, thereby halting the production of thymidylate and inducing "thymineless death" in rapidly dividing cancer cells.[9]

Caption: Inhibition of viral replication by uracil derivatives.

Antimicrobial Agents: A Broad Spectrum of Activity

Pyrimidine-2,4(1H,3H)-dione derivatives have also demonstrated significant promise as antibacterial and antifungal agents. [10][11]Their mechanisms of action in these contexts are varied and can involve the inhibition of essential enzymes in microbial metabolic pathways or the disruption of cell wall synthesis. The antibacterial activity of these derivatives has been evaluated against both Gram-positive and Gram-negative bacteria. [10]

Synthetic Strategies and Methodologies

The synthesis of pyrimidine-2,4(1H,3H)-dione derivatives is a well-established field of organic chemistry, with numerous reliable methods available. [7][12]A common and versatile approach involves the condensation of a β-dicarbonyl compound with a urea or thiourea derivative, often referred to as the Biginelli reaction or a related cyclocondensation. [7][13]

General Protocol for the Synthesis of N3-Substituted-6-chlorouracil Derivatives

This protocol provides a representative example of the synthesis of a key intermediate used in the preparation of various pyrimidine-2,4(1H,3H)-dione derivatives. [10] Step 1: Synthesis of Substituted Barbituric Acid

-

Dissolve the substituted urea (0.05 mol) and diethyl malonate (0.05 mol) in a suitable solvent.

-

Reflux the reaction mixture for several hours (typically at 110°C), monitoring the progress by Thin Layer Chromatography (TLC). [14]3. After cooling, acidify the solution with concentrated aqueous HCl.

-

Evaporate the solvent under reduced pressure.

-

Add ethanol to the residue and heat. Filter the hot mixture and wash the solid with ethanol.

-

Concentrate the filtrate to yield the substituted barbituric acid.

Step 2: Synthesis of N3-Substituted-6-chlorouracil

-

Dissolve the substituted barbituric acid (0.03 mol) in acetone (25 ml) in a round-bottom flask.

-

Add benzyltrimethylammonium chloride (0.06 mol) and phosphoryl chloride (7 ml) and stir for 10 minutes.

-

Heat the reaction mixture at 50°C for 6 hours.

-

Cool the mixture to room temperature and evaporate to dryness.

-

Quench the residue with ice chips and maintain at 0°C for 10 minutes.

-

Extract the solution with ethyl acetate (4 x 15 ml).

-

Dry the combined organic extracts over sodium sulphate and evaporate the solvent.

-

Crystallize the product from ethanol.

Caption: General workflow for the synthesis of N3-substituted-6-chlorouracil.

Biological Evaluation: From In Vitro Assays to In Vivo Models

The biological evaluation of novel pyrimidine-2,4(1H,3H)-dione derivatives is a critical step in the drug discovery process. A tiered approach is typically employed, starting with high-throughput in vitro screening to identify initial hits, followed by more detailed in vitro and in vivo studies to characterize lead compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs. [15] Protocol:

-

Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The pyrimidine-2,4(1H,3H)-dione scaffold continues to be a fertile ground for the discovery of new therapeutic agents. [5]Current research is focused on the development of more selective and potent derivatives with improved pharmacokinetic profiles. [4][5]The use of computational methods, such as molecular docking and virtual screening, is accelerating the design of novel uracil-based compounds with enhanced target specificity. [15][16]Furthermore, the exploration of hybrid molecules, where the uracil moiety is coupled with other pharmacophores, is proving to be an effective strategy for overcoming drug resistance and enhancing therapeutic efficacy. [8] In conclusion, the pyrimidine-2,4(1H,3H)-dione core represents a privileged and enduring scaffold in medicinal chemistry. Its inherent biological relevance, coupled with its synthetic versatility, has enabled the development of a diverse range of clinically important drugs. As our understanding of disease biology deepens and our synthetic capabilities expand, we can anticipate that this remarkable heterocyclic system will continue to play a pivotal role in the future of drug discovery.

References

- Application of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione and Its Isomers in Medicinal Chemistry: A Detailed Overview. Benchchem.

- In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. PubMed. 2015 Jun 5.

- A few potent biologically active uracil derivatives and drug moieties. ResearchGate.

- Design and synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives as antitumor agents via elevating ROS production to induce apoptosis. New Journal of Chemistry (RSC Publishing).

- Novel uracil derivatives depicted potential anticancer agents: In Vitro, molecular docking, and ADME study. Arabian Journal of Chemistry. 2021 Oct 8.

- Synthesis & Antimicrobial Activity of Some Novel Pyrimidine- 2,4(1H,3H)-diones. Indo-Global Journal of Pharmaceutical Sciences. 2011.

- Uracil – Knowledge and References. Taylor & Francis.

- Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1H,3H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5′-nucleotidase. Journal of Medicinal Chemistry - ACS Publications. 2024 Oct 10.

- New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. MDPI. 2022 Apr 30.

- Uracil as the basis for medication creation. Research Trends.

- Recent advancements in Uracil and 5-Fluorouracil hybrids as potential anticancer agents: A review. 2020 Feb 5.

- Discovery of pyrano[2,3-d]pyrimidine-2,4-dione derivatives as novel PARP-1 inhibitors: design, synthesis and antitumor activity. PMC.

- The Medicinal Chemistry of 3-Benzoyluracil and Its Analogs: A Technical Guide. Benchchem.

- Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. PubMed. 2020 Dec 1.

- ChemInform Abstract: In Search of Uracil Derivatives as Bioactive Agents. Uracils and Fused Uracils: Synthesis, Biological Activity and Applications. ResearchGate. 2025 Aug 6.

- Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica.

- Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives. Journal of King Saud University - Science.

- The Structure-Activity Relationships of 2,4(1H,3H)-pyrimidinedione Derivatives as Potent HIV Type 1 and Type 2 Inhibitors. PubMed.

- Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. 2021 Aug 16.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. 2024 Jul 15.

- Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives as RAF-MEK-ERK pathway signaling pathway blockers. PubMed. 2022 Oct 5.

- A Review on Pharmacological Aspects of Pyrimidine Derivatives. 2020 Sep 15.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. CORE.

- Mini Review on Synthesis of Pyrimidinthione, Pyrimidinedione Derivatives and Their Biological Activity. Juniper Publishers. 2018 Sep 27.

- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. PMC.

- Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry - ACS Publications. 2022 Jan 18.

- Fluorouracil. Wikipedia.

- (PDF) Synthesis, Spectral Characterization and Biological Evaluation of Some Novel Pyrimidine-2,4(1H,3H)-diones. ResearchGate.

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jddtonline.info [jddtonline.info]

- 8. japsonline.com [japsonline.com]

- 9. Fluorouracil - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. growingscience.com [growingscience.com]

- 13. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Novel uracil derivatives depicted potential anticancer agents: <i>In Vitro</i>, molecular docking, and ADME study - Arabian Journal of Chemistry [arabjchem.org]

- 16. derpharmachemica.com [derpharmachemica.com]

Pharmacophore Modeling of 1-Phenyl-6-Methyluracil Derivatives: From Hit Identification to Lead Optimization

An In-Depth Technical Guide:

As a Senior Application Scientist, this guide is designed to provide researchers, medicinal chemists, and drug development professionals with a comprehensive, technically grounded framework for applying pharmacophore modeling to the promising class of 1-phenyl-6-methyluracil derivatives. We will move beyond a simple recitation of steps to explore the strategic thinking and scientific rationale that underpin a robust and predictive modeling workflow. Our focus is on creating a self-validating system that ensures the scientific integrity and predictive power of the generated models.

The uracil scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, cytotoxic, anti-inflammatory, and enzyme inhibitory properties.[1][2][3] Specifically, 1-phenyl-6-methyluracil derivatives have emerged as a versatile template for designing targeted therapeutic agents, such as inhibitors of acetylcholinesterase (AChE) for neurodegenerative diseases or novel anti-inflammatory compounds.[1][4] Pharmacophore modeling serves as a powerful computational lens to distill the essential three-dimensional arrangement of chemical features required for a molecule to interact with a specific biological target, thereby guiding the rational design of more potent and selective compounds.[5][6]

This guide will detail a complete ligand-based pharmacophore modeling workflow, a strategy of choice when a set of active compounds is known but the high-resolution structure of the biological target may be unavailable.[7]

Pillar 1: The Conceptual Framework of Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for optimal molecular interactions with a specific biological target.[8] These features are not atoms themselves, but rather the functional essence of the molecule. Common pharmacophoric features include:

-

Hydrogen Bond Acceptors (HBA)

-

Hydrogen Bond Donors (HBD)

-

Hydrophobic (HY) regions

-

Aromatic Rings (AR)

-

Positive and Negative Ionizable (PI/NI) groups

The goal of pharmacophore modeling is to build a 3D hypothesis that defines the spatial arrangement of these features. This hypothesis then serves as a sophisticated 3D query for virtual screening of large chemical databases to identify novel molecules that fit the model, or to guide the optimization of existing leads.[9][10]

Methodological Dichotomy: Ligand-Based vs. Structure-Based Approaches

The choice of modeling strategy is dictated by the available data.

-

Ligand-Based Pharmacophore Modeling (LBPM): This approach is utilized when the 3D structure of the target is unknown, but a set of molecules with known biological activities is available.[11] The model is built by superimposing the active compounds and extracting the common chemical features that are presumed to be responsible for their activity.[8]

-

Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (from X-ray crystallography or NMR) is available, a pharmacophore model can be derived directly from the key interaction points within the ligand-binding site.[12][13] This method provides a direct map of the features complementary to the target's active site.

This guide will focus primarily on the LBPM workflow, as it is a common starting point in many drug discovery campaigns.

Caption: Decision workflow for selecting a pharmacophore modeling strategy.

Pillar 2: The Ligand-Based Pharmacophore Modeling (LBPM) Workflow

A successful LBPM campaign is an iterative process that requires careful data curation, robust model generation, and rigorous validation.[14] The credibility of the final model is entirely dependent on the quality of the input data and the stringency of the validation protocols.

Caption: The iterative workflow for ligand-based pharmacophore modeling.

Step-by-Step Experimental Protocol: LBPM

Objective: To generate and validate a 3D pharmacophore model from a set of 1-phenyl-6-methyluracil derivatives with known biological activity.

Protocol 1: Dataset Preparation and Curation

-

Assemble the Dataset: Collect a set of 1-phenyl-6-methyluracil derivatives with a wide range of biological activities (e.g., IC50 or Ki values). Ensure structural diversity to avoid bias.[13]

-

Define Activity Thresholds: Classify the compounds into distinct activity groups. A common practice is:

-

Actives (+++): Highly potent compounds (e.g., IC50 < 1 µM). These will form the basis of the model.

-

Moderately Actives (++): Compounds with intermediate potency (e.g., 1 µM < IC50 < 10 µM).

-

Inactives (+): Compounds with low or no activity (e.g., IC50 > 10 µM). These are crucial for model validation.[13]

-

-

Split into Training and Test Sets: Partition the dataset, typically using a 70:30 or 80:20 ratio, into a training set and a test set.[15]

-

Training Set: Used to generate the pharmacophore hypotheses. It must contain the most active compounds and a representative sample of the others.

-

Test Set: Sequestered and used only for the final validation of the generated models. It must not be used during model building.[16]

-

-

Generate 3D Conformations: For each molecule in both sets, generate a diverse ensemble of low-energy 3D conformations. This step is critical because the bioactive conformation (the shape the molecule adopts when binding to the target) is often not its lowest energy state.[8]

Data Presentation: Sample Dataset

| Compound ID | Structure (Simplified) | Activity (IC50, µM) | Activity Class | Dataset |

|---|---|---|---|---|

| URA-01 | 1-phenyl-6-methyluracil | 0.5 | Active | Training |

| URA-02 | 1-(4-chlorophenyl)-6-methyluracil | 0.2 | Active | Training |

| URA-03 | 1-(3-methylphenyl)-6-methyluracil | 0.8 | Active | Training |

| URA-04 | 1-phenyl-5-bromo-6-methyluracil | 5.0 | Moderate | Training |

| URA-05 | 1-(2-methoxyphenyl)-6-methyluracil | 15.0 | Inactive | Training |

| URA-06 | 1-(4-hydroxyphenyl)-6-methyluracil | 0.3 | Active | Test |

| URA-07 | 1-benzyl-6-methyluracil | 25.0 | Inactive | Test |

Protocol 2: Pharmacophore Model Generation and Validation

-

Feature Identification: Using the training set actives, identify common pharmacophoric features (HBA, HBD, HY, AR). Software like LigandScout, MOE, or Discovery Studio can automate this process.[7]

-

Hypothesis Generation: Align the active molecules based on their common features to generate a series of pharmacophore hypotheses. Each hypothesis represents a different 3D arrangement of features. Typically, 10 or more hypotheses are generated.

-

Internal Validation (Ranking): Score and rank the generated hypotheses based on their ability to correctly identify the active compounds within the training set. The best models will map well to the most active compounds while poorly mapping to the inactive ones.

-

External Validation (Trustworthiness Pillar): This is the most critical step to ensure the model's predictive power. The top-ranked hypotheses from the internal validation are challenged to screen the unseen test set. The Güner-Henry (GH) scoring method is an excellent metric for this purpose.[13]

Caption: Workflow for external model validation using a test set.

Protocol 3: Güner-Henry (GH) Score Calculation

-

Screen the Decoy Database: Use your best pharmacophore hypothesis to screen a database containing your test set actives (A) and a larger number of known or presumed inactives (D).

-

Analyze the Hit List: Count the total number of molecules retrieved (Ht) and the number of active molecules within that hit list (Ha).

-

Calculate Key Metrics: Use the following formulas to evaluate the model's performance.[17]

-

% Yield of Actives (%A): The percentage of actives from the database that were found in the hit list.

-

%A = (Ha / A) * 100

-

-

% Ratio of Actives (%Y): The percentage of actives within the hit list.

-

%Y = (Ha / Ht) * 100

-

-

Enrichment Factor (EF): Measures how much better the model is at finding actives compared to random selection.

-

EF = (Ha / Ht) / (A / D)

-

-

Güner-Henry (GH) Score: A composite score that ranges from 0 (null model) to 1 (ideal model). A GH score > 0.7 indicates a very good and reliable model.

-

GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]

-

-

Data Presentation: Sample GH Score Validation

| Parameter | Description | Value |

|---|---|---|

| D | Total compounds in database | 1000 |

| A | Total actives in database | 50 |

| Ht | Total hits retrieved | 80 |

| Ha | Active hits retrieved | 45 |

| %A | Yield of Actives | 90.0% |

| %Y | Ratio of Actives in Hits | 56.3% |

| EF | Enrichment Factor | 11.25 |

| GH Score | Güner-Henry Score | 0.81 |

A GH score of 0.81 strongly suggests that the pharmacophore model is robust, predictive, and suitable for large-scale virtual screening campaigns.

Pillar 3: Application in Drug Discovery

The ultimate goal of developing a pharmacophore model is its application in identifying novel chemical matter.[5]

-

Virtual Screening: The validated pharmacophore model is used as a 3D search query to rapidly screen massive chemical libraries (e.g., ZINC, Enamine REAL) containing millions of compounds. This process filters the library down to a manageable number of "hits" that fit the pharmacophore hypothesis.[18]

-

Lead Optimization: For an existing chemical series, a pharmacophore model can provide crucial insights into the structure-activity relationship (SAR).[5] It can highlight which features are essential for activity and which regions of the molecule can be modified to improve properties like potency, selectivity, or ADME profile.[9]

-

Scaffold Hopping: Pharmacophore screening is particularly effective at identifying compounds with entirely different core structures (scaffolds) that still present the required chemical features in the correct 3D orientation. This is a powerful strategy for discovering novel intellectual property.[19]

By integrating this rigorous, validation-centric approach, researchers can leverage pharmacophore modeling to accelerate the discovery and development of novel 1-phenyl-6-methyluracil derivatives, transforming a chemical class of interest into a pipeline of promising therapeutic candidates.

References

- Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15).

- Applications and Limitations of Pharmacophore Modeling.

- Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction, 34(4), 225-234.

- Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26).

- 3D Ligand-Based Pharmacophore Modeling - Bio-protocol.

- Pavel S. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Institute of Molecular and Translational Medicine.

- Ligand-based Pharmacophore Modeling - Protheragen.

- Structure-based Pharmacophore Modeling - Protheragen.

- Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate.

- Pharmacophore Modeling in Drug Discovery and Development: An Overview.

- Salmaso, V., & Moro, S. (2018). Drug Design by Pharmacophore and Virtual Screening Approach. Journal of Medicinal Chemistry, 61(1), 1-21.

- Pharmacophore Modelling in Drug Discovery and Development Module V B. Pharm. VI Sem.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15).

- How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5).

- Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. (2021, March 2).

- Pharmacophore validation results from the GH method using a decoy test set. - ResearchGate.

- Tobe, M., Hasegawa, F., et al. (2016). Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases. Bioorganic & Medicinal Chemistry Letters, 26(4), 1249-1253.

- Zueva, I. V., et al. (2014). Macrocyclic derivatives of 6-methyluracil as ligands of the peripheral anionic site of acetylcholinesterase. Medicinal Chemistry Communications, 5(8), 1184-1189.

- Pharmacophore modeling: advances and pitfalls - Frontiers.

- Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring | Request PDF - ResearchGate. (2026, January 24).

- Voloshina, A. D., et al. (2026). Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring. Recent Advances in Anti-Infective Drug Discovery.

Sources

- 1. Synthesis and biological evaluation of novel orally available 1-phenyl-6-aminouracils containing dimethyldihydrobenzofuranol structure for the treatment of allergic skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial and Cytotoxic Agents in 6-methyluracil Molecules of Amphiphilic Nature with Nonsaturated Substituents at Uracil Ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. fiveable.me [fiveable.me]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 8. Ligand-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 9. dovepress.com [dovepress.com]

- 10. columbiaiop.ac.in [columbiaiop.ac.in]

- 11. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 12. Structure-based Pharmacophore Modeling - Protheragen [wavefunction.protheragen.ai]

- 13. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-protocol.org [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. imtm.cz [imtm.cz]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

Therapeutic Potential of 6-Methyl-1-Phenyluracil Analogs: A Technical Guide

Executive Summary

The 6-methyl-1-phenyluracil scaffold represents a specific, privileged subclass of pyrimidine pharmacophores. Unlike the canonical nucleobases found in RNA/DNA, the introduction of a hydrophobic phenyl ring at the

This technical guide analyzes the therapeutic utility of these analogs, focusing on two primary validated modalities: antimicrobial/cytotoxic activity (via membrane permeabilization and mitochondrial disruption) and neuroprotective potential (via Acetylcholinesterase inhibition).

Chemical Architecture & Structure-Activity Relationship (SAR)

The 6-methyl-1-phenyluracil core functions as a non-nucleoside mimetic. Its biological activity is governed by three critical vectors:

-

-Phenyl Ring: Provides essential